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Compound of Interest

Compound Name:
3-(Difluoromethyl)-2-

methoxypyridine

Cat. No.: B13714036

Get Quote

The incorporation of fluorine-containing functional groups into bioactive molecules is a

cornerstone of modern medicinal chemistry.[1][2] Fluorine and its moieties, such as the

difluoromethyl (CF2H) group, can profoundly modulate a compound's metabolic stability,

lipophilicity, bioavailability, and binding affinity.[1][3] The CF2H group is particularly noteworthy

as it can serve as a bioisostere for hydroxyl, thiol, or amine groups, and its acidic proton can

participate in hydrogen bonding with biological targets.[1][3]

Pyridine rings are prevalent scaffolds in numerous pharmaceuticals and agrochemicals.[3][4]

The strategic placement of a difluoromethyl group onto this privileged heterocycle, particularly

in conjunction with other modulating groups like the 2-methoxy substituent, offers a powerful

strategy for fine-tuning molecular properties. 3-(Difluoromethyl)-2-methoxypyridine
combines the metabolic stability and unique electronic signature of the CF2H group with the

synthetic versatility of the methoxypyridine core, making it a high-value target for synthetic and

discovery programs.

Physicochemical and Spectroscopic Profile
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As a novel compound, direct experimental data for 3-(Difluoromethyl)-2-methoxypyridine is

not widely available. However, its core properties can be accurately calculated from its

molecular formula, C₇H₇F₂NO, and its spectroscopic characteristics can be reliably predicted

based on extensive data from analogous structures.

Core Molecular Properties
The fundamental properties of the molecule are summarized below. These values provide the

basis for all stoichiometric calculations and analytical interpretations.

Property Value Source

Molecular Formula C₇H₇F₂NO Calculated

Molecular Weight 159.14 g/mol Calculated

Exact Mass 159.04956 Da Calculated

Elemental Composition
C: 52.84%, H: 4.43%, F:

23.87%, N: 8.80%, O: 10.05%
Calculated

Predicted Spectroscopic Signature
The following table outlines the anticipated NMR and mass spectrometry data for 3-
(Difluoromethyl)-2-methoxypyridine. These predictions are essential for confirming the

identity and purity of the synthesized compound, forming a self-validating system for the

experimental workflow. The predictions are derived from spectral data of related compounds

such as 3-(difluoromethyl)pyridine and various methoxypyridines.[5][6]
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Technique Expected Signature

¹H NMR

δ (ppm): 8.2-8.4 (m, 1H, H6), 7.6-7.8 (m, 1H,

H4), 7.0-7.2 (m, 1H, H5), 6.8-7.2 (t, JHF ≈ 56

Hz, 1H, CHF₂), 4.0-4.1 (s, 3H, OCH₃)

¹³C NMR

δ (ppm): ~160 (C2), ~145 (C6), ~138 (C4), ~120

(C5), ~115 (t, JCF ≈ 235 Hz, CF₂H), ~110 (C3),

~54 (OCH₃)

¹⁹F NMR δ (ppm): -110 to -115 (d, JHF ≈ 56 Hz)

Mass Spec (EI)
m/z (%): 159 [M]⁺, 144 [M-CH₃]⁺, 128 [M-

OCH₃]⁺, 108 [M-CHF₂]⁺

Synthesis and Characterization Workflow
The synthesis of 3-(Difluoromethyl)-2-methoxypyridine is most strategically approached via

late-stage difluoromethylation of a readily available 2-methoxypyridine precursor. Recent

advances in C-H functionalization provide a direct and efficient pathway.[3][4]

Proposed Synthetic Pathway
The recommended synthesis involves a radical-mediated C-H difluoromethylation at the C3

position of 2-methoxypyridine. The directing effect of the methoxy group and the inherent

reactivity of the pyridine ring make this a highly plausible and efficient route.
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Caption: Proposed workflow for the synthesis of 3-(Difluoromethyl)-2-methoxypyridine.

Detailed Experimental Protocol
Reaction Setup: To a solution of 2-methoxypyridine (1.0 equiv.) in a suitable solvent such as

ethyl acetate, add the S-(difluoromethyl)sulfonium salt (2.0 equiv.) and a photocatalyst (e.g.,

an iridium or organic dye-based catalyst, 1-3 mol%).
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Execution: De-gas the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.

Irradiate the stirred mixture with visible light (e.g., blue LEDs) at room temperature. Monitor

the reaction progress by TLC or LC-MS.

Workup: Upon completion, quench the reaction and perform a standard aqueous workup.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the resulting crude residue by flash column

chromatography on silica gel to yield the target compound.[1]

Characterization: Confirm the structure and purity of the final product using NMR

spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry, comparing the results to the predicted

signatures in Section 2.2.

Applications in Drug Discovery and Development
The unique structural features of 3-(Difluoromethyl)-2-methoxypyridine make it a compelling

building block for creating new chemical entities with tailored pharmacological properties.

Bioisosterism and Metabolic Stability
The difluoromethyl group is a proven bioisostere of functional groups prone to metabolic

oxidation, such as hydroxyls and thiols.[1][3] Replacing these groups with a CF₂H moiety can

block metabolic hotspots, thereby increasing the half-life and bioavailability of a drug candidate.

[7] The C-F bond is significantly stronger than a C-H bond, rendering the difluoromethyl group

highly resistant to enzymatic degradation.[7]
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Caption: The role of the difluoromethyl group as a key bioisostere.

Scaffold for Novel Inhibitors
The 2-methoxypyridine core is a recognized scaffold in the design of various kinase and

enzyme inhibitors.[8] By functionalizing this core with a difluoromethyl group, novel analogues

of existing drugs can be developed. This "scaffold hopping" strategy, combined with the

benefits of fluorination, can lead to compounds with improved potency, selectivity, and

pharmacokinetic profiles.[8]

Safety and Handling
3-(Difluoromethyl)-2-methoxypyridine should be handled with the standard precautions used

for laboratory chemicals. Based on data for analogous compounds like 3-

(difluoromethyl)pyridine and other fluorinated pyridines, it should be considered a flammable

liquid and a potential irritant to the skin, eyes, and respiratory tract.[9][10]
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with

skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

ignition sources.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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